molecular formula C22H23N5O2S B2605132 N-(4-ethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 938628-87-6

N-(4-ethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No.: B2605132
CAS No.: 938628-87-6
M. Wt: 421.52
InChI Key:
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Description

N-(4-ethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N5O2S and its molecular weight is 421.52. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Investigation and H1-Antihistaminic Activity

  • H1-Antihistaminic Agents : Novel triazoloquinazolinones, including 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones, have been synthesized and tested for their in vivo H1-antihistaminic activity. These compounds have shown significant protection against histamine-induced bronchospasm in guinea pigs, with some compounds exhibiting more potency and less sedation compared to standard drugs like chlorpheniramine maleate (Alagarsamy et al., 2009).

Synthesis and Characterization

  • Synthesis Routes : The synthesis of these compounds often involves innovative routes starting from ethyl aniline or similar compounds, leading to the cyclization of hydrazinoquinazolinones with various one-carbon donors. This method has been crucial in developing a variety of triazoloquinazolinone derivatives with potential pharmacological activities (Alagarsamy et al., 2009).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties : Some derivatives have been evaluated for their antimicrobial activity, showing promise against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Antypenko et al., 2017).

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2S/c1-3-13-26-20(29)17-7-5-6-8-18(17)27-21(26)24-25-22(27)30-14-19(28)23-16-11-9-15(4-2)10-12-16/h5-12H,3-4,13-14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJPXZNCJXJYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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